phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside

CAS No.:

Cat. No.: VC18018094

Molecular Formula: C33H28O8S

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H28O8S |

|---|---|

| Molecular Weight | 584.6 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl] benzoate |

| Standard InChI | InChI=1S/C33H28O8S/c34-21-26-27(39-30(35)22-13-5-1-6-14-22)28(40-31(36)23-15-7-2-8-16-23)29(41-32(37)24-17-9-3-10-18-24)33(38-26)42-25-19-11-4-12-20-25/h1-20,26-29,33-34H,21H2/t26-,27+,28+,29-,33+/m1/s1 |

| Standard InChI Key | NEFOOVSJKFYXPY-AZLQSNHZSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

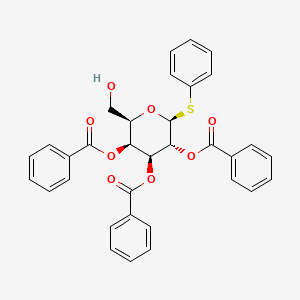

Phenyl 2,3,4-tri-O-benzoyl-1-thio-β-D-galactopyranoside features a β-D-galactopyranosyl core with benzoyl esters at the 2-, 3-, and 4-hydroxyl positions and a thiophenyl group at the anomeric center (Figure 1) . The systematic IUPAC name, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate, reflects its stereochemistry and substitution pattern. The benzoyl groups () enhance stability and direct glycosylation selectivity, while the thiophenyl moiety () acts as a leaving group during activation.

Physical and Spectral Properties

Reported physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 608.64 g/mol | |

| Purity | ≥95% (HPLC) | |

| Appearance | White amorphous solid | |

| Solubility | Chloroform, DCM, THF |

Key spectral data:

The β-configuration is confirmed by the - coupling constant (), indicative of axial proton alignment .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis begins with per-O-benzoylation of D-galactose, followed by anomeric thiolation. A representative protocol involves:

-

Benzoylation: Treatment of D-galactose with benzoyl chloride () in pyridine yields 1,2,3,4,6-penta-O-benzoyl-β-D-galactopyranose .

-

Anomeric Activation: Selective deprotection of the anomeric position using HBr/AcOH generates a bromosugar intermediate, which undergoes nucleophilic displacement with thiophenol to install the thiophenyl group .

Advancements in Glycosyl Donor Activation

Recent studies highlight FeCl-promoted glycosidations as a green alternative to traditional N-iodosuccinimide (NIS)/TMSOTf systems . For example, coupling phenyl 2,3,4-tri-O-benzoyl-1-thio-β-D-galactopyranoside with methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside in the presence of FeCl (5.0 eq) produces disaccharides in 71–91% yield with exclusive β-selectivity (Table 1) .

Table 1: Glycosylation Efficiency with FeCl Activation

| Donor | Acceptor | Yield (%) | Selectivity (β:α) |

|---|---|---|---|

| Thiogalactopyranoside | 6-OH Glucoside | 91 | >99:1 |

| Thiogalactopyranoside | 2-OH Glucoside | 87 | >99:1 |

| Per-O-benzoylated donor | 4-OH Glucoside | 77 | >99:1 |

The β-selectivity arises from neighboring group participation of the 2-O-benzoyl group, which stabilizes the oxocarbenium intermediate .

Applications in Glycobiology and Drug Development

Oligosaccharide and Glycoconjugate Synthesis

This compound enables efficient assembly of β-(1→6)-galactan chains, as demonstrated in the synthesis of model arabino-3,6-galactans mimicking those from Astragalus mongholicus . Iterative glycosylation cycles using thiogalactopyranoside donors yield di-, tetra-, and octa-galactans with >90% stereo- and regioselectivity . Such structures are critical for studying plant polysaccharide immunomodulatory activities .

Glycoprotein Engineering

In biotechnological applications, the compound facilitates site-specific glycosylation of proteins. For instance, enzymatic remodelling of IgG antibodies with β-galactosylated N-glycans enhances antibody-dependent cellular cytotoxicity (ADCC) .

Diagnostic Assay Development

Thiogalactopyranosides serve as haptens in ELISA-based detection of anti-galactose antibodies, with sensitivity thresholds of ≤1 ng/mL . This application leverages the compound’s stability and epitope mimicry.

Future Directions and Challenges

While FeCl-mediated glycosylations offer sustainability benefits, scalability remains limited by high catalyst loading (5.0 eq) . Emerging strategies, such as photoredox catalysis, may address this. Additionally, applications in mRNA vaccine adjuvant development—targeting galactose-binding lectins on immune cells—represent an underexplored frontier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume